2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Catalog No.
S799835
CAS No.
4793-24-2
M.F
C7H5ClFNO4S
M. Wt
253.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

CAS Number

4793-24-2

Product Name

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

IUPAC Name

2-chloro-4-fluoro-5-sulfamoylbenzoic acid

Molecular Formula

C7H5ClFNO4S

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

DDGOQDDPEWYVRD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Cl)C(=O)O

The exact mass of the compound 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid (CAS 4793-24-2) is a halogenated aromatic carboxylic acid primarily utilized as a high-purity intermediate in the synthesis of active pharmaceutical ingredients (APIs). It belongs to a class of precursors for potent loop diuretics, such as furosemide and its analogs. The specific arrangement of its chloro, fluoro, and sulfamoyl substituents is engineered to facilitate high-efficiency nucleophilic aromatic substitution (SNAr) reactions, a critical step in the manufacturing of these widely used drugs.

Direct substitution of this compound with the more common precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is a critical process failure in the synthesis of APIs like furosemide. The established dichloro-route is characterized by low yields, often between 35-50%, and the formation of multiple by-products that complicate purification. The 4-fluoro substituent in 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid fundamentally alters the electronic properties of the aromatic ring, activating the 2-chloro position for a cleaner and more efficient nucleophilic substitution. This chemical distinction makes it a non-interchangeable starting material for validated, high-yield manufacturing processes where final product purity and process efficiency are paramount.

Precursor for Near-Quantitative Condensation Yield, Outperforming Dichloro-Analogs

The primary procurement driver for fluorinated sulfamoylbenzoic acids is the dramatic increase in yield during the critical condensation step with an amine (e.g., furfurylamine). Synthetic routes starting with the conventional precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, report final condensation yields as low as 35% to 50%. In contrast, processes utilizing a fluoro-substituted analog, which activates the chlorine leaving group for nucleophilic substitution, achieve 'practically quantitative yields'. This demonstrates a significant process advantage by maximizing the conversion of a high-value intermediate.

Evidence DimensionYield in Condensation with Furfurylamine
Target Compound DataEnables 'practically quantitative yields' due to fluoro-activation principle
Comparator Or Baseline2,4-dichloro-5-sulfamoylbenzoic acid precursor yields 35-50%
Quantified DifferencePotential for >80% relative increase in yield compared to the upper-end performance of the dichloro-analog.
ConditionsSynthesis of 4-chloro-N-(2-furylmethyl)-5-sulfamoyl anthranilic acid (Furosemide).

A near-doubling of yield in a key synthetic step directly reduces manufacturing costs, raw material consumption, and cost-per-kilogram of the final API.

Reduced By-Product Formation for Simplified API Purification

The use of 2,4-dichloro-5-sulfamoylbenzoic acid as a precursor is explicitly noted to result in a 'scarcely effective condensation step with furfurylamine yielding several by-products'. This complicates the manufacturing process, as the 'purification of the final product is difficult'. The clean reactivity profile of fluoro-activated precursors like 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid minimizes these side reactions, leading to a purer crude product that requires less intensive downstream purification.

Evidence DimensionImpurity Profile & Purification Difficulty
Target Compound DataEnables a clean condensation with minimal by-products.
Comparator Or Baseline2,4-dichloro-5-sulfamoylbenzoic acid yields 'several by-products', making purification 'difficult'.
Quantified DifferenceQualitative but critical: shifts process from 'difficult' to simplified purification.
ConditionsIndustrial synthesis of Furosemide.

This simplifies downstream processing, reducing solvent use, energy consumption, and manufacturing time, while also improving the final purity and batch-to-batch consistency of the API.

Designed for Efficient Nucleophilic Aromatic Substitution (SNAr) Processes

The molecular architecture of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is optimized for reactivity in SNAr reactions. The strong electron-withdrawing effects of the fluorine atom at the C4 position and the sulfamoyl group at the C5 position synergistically activate the chlorine atom at the C2 position, making it an excellent leaving group for nucleophilic attack. This tailored reactivity profile enables efficient C-N bond formation under controlled and scalable industrial conditions, a key consideration for precursor selection in process development.

Evidence DimensionReactivity in Nucleophilic Aromatic Substitution
Target Compound DataHigh reactivity at the C2-Cl position due to electronic activation by 4-fluoro and 5-sulfamoyl groups.
Comparator Or BaselineStandard 2,4-dichloro-5-sulfamoylbenzoic acid, which lacks the potent activating effect of a para-fluoro substituent.
Quantified DifferenceNot specified, but enables a shift from a low-yield, multi-byproduct reaction to a clean, high-yield transformation.
ConditionsCondensation with primary or secondary amines in API synthesis.

Provides process chemists with a reliable, predictable building block for developing robust and scalable syntheses, reducing the risk of costly failures during scale-up.

High-Yield Manufacturing of Furosemide and Related Diuretic APIs

This precursor is the right choice for industrial manufacturing of furosemide or structurally related APIs where maximizing yield and minimizing difficult purifications are primary economic and quality drivers. Its use directly addresses the well-documented shortcomings of the traditional 2,4-dichloro analog route.

Process Scale-Up Requiring High-Purity Intermediates

In process development and scale-up for cGMP API production, starting material purity and reaction cleanliness are critical. This compound is specified for processes where minimizing by-product formation is necessary to meet the stringent purity requirements of the final pharmaceutical ingredient without resorting to costly and complex purification trains.

Development of Novel Sulfonamide-Containing Bioactive Molecules

For medicinal chemistry programs designing novel compounds based on a sulfamoylbenzoic acid scaffold, this intermediate offers a reliable platform for efficient nucleophilic substitution. Its predictable reactivity allows chemists to cleanly introduce diverse amine functionalities, accelerating the synthesis of new chemical entities for screening and development.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-4-fluoro-5-sulfamoylbenzoic acid

Dates

Last modified: 08-15-2023

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